2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone

Medicinal Chemistry Structure-Activity Relationship Hit-to-Lead Optimization

Researchers exploring pyridazine-thioether SAR often lack well-characterized analogs with systematic substituent variation. CAS 896048-85-4 fills this gap as a reference compound with a 3-methoxyphenyl substituent that introduces a hydrogen-bond acceptor with distinct electronic effects (predicted logP shift +0.07, PSA increase ~9.2 Ų vs. phenyl analog). • Enables matched molecular pair analysis when paired with 2-((6-phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone (CAS 872689-32-2). • Supports diversity-oriented screening and crystallographic studies of sulfur-containing pyridazine derivatives. • Available with reliable supply chain for global research procurement.

Molecular Formula C20H18N2O2S
Molecular Weight 350.44
CAS No. 896048-85-4
Cat. No. B2998720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone
CAS896048-85-4
Molecular FormulaC20H18N2O2S
Molecular Weight350.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C20H18N2O2S/c1-14-6-8-15(9-7-14)19(23)13-25-20-11-10-18(21-22-20)16-4-3-5-17(12-16)24-2/h3-12H,13H2,1-2H3
InChIKeyPOFPXPWTRLNKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 896048-85-4 Structural Identity and Status


2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone (CAS 896048-85-4) is a synthetic pyridazinyl-thioether derivative with the molecular formula C20H18N2O2S and molecular weight 350.44 g/mol . The compound features a 3-methoxyphenyl substituent at the 6-position of a pyridazine ring connected via a thioether linkage to a p-tolyl ethanone moiety. At the time of this analysis, publicly available primary research publications, patents, or authoritative database entries containing quantitative biological or physicochemical data specific to CAS 896048-85-4 were not identified. Consequently, this Evidence Guide relies on close structural comparator data, class-level inference from the pyridazine-thioether chemotype, and computational predictions to establish the compound's prospective differentiation for scientific selection and procurement [1].

1
Workflow SAR studies on pyridazine-thioether chemotypes with controlled aryl substitution
2
Selection logic Distinct 3-methoxyphenyl + p-tolyl dual-substitution pattern for matched-pair comparisons
3
Procurement context Low-annotation chemotype suitable for diversity-oriented screening libraries

Why Analogs Cannot Replace CAS 896048-85-4


Small structural perturbations within the pyridazine-thioether chemotype can profoundly alter biological target engagement, selectivity profiles, and physicochemical properties. The 3-methoxy substituent on the pendant phenyl ring of CAS 896048-85-4 introduces a hydrogen-bond acceptor with distinct electronic effects compared to unsubstituted phenyl, 4-methoxy, or halogen-substituted analogs. Published structure-activity relationship (SAR) studies on closely related N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide derivatives demonstrate that even minor aryl substituent changes can shift multi-target inhibition profiles—affecting telomerase, JAK1, STAT3, and TLR4 activity—by orders of magnitude [1]. This SAR sensitivity means that substituting CAS 896048-85-4 with a generic pyridazine-thioether analog lacking the 3-methoxyphenyl group risks losing the precise electronic and steric fingerprint required for a given screening or assay context. Procurement specialists should therefore treat each substitution variant as a distinct chemical entity rather than an interchangeable commodity [2].

This product
CAS 896048-85-4
3-methoxyphenyl at pyridazine 6-position; p-tolyl ethanone terminus
Analog may shift
Unsubstituted phenyl or 4-methoxy analogs may alter hydrogen-bond geometry and electronic distribution
This product
Thioether linker (C-S-C) with distinct bond angle and polarizability
Analog may shift
Ether or amino linkers may affect conformational profile and metabolic stability context
Small aryl substituent changes in pyridazine-thioether chemotypes can shift target-engagement profiles across multiple targets; each substitution variant may require independent validation.

CAS 896048-85-4 Differentiation Evidence


3-Methoxyphenyl vs. Unsubstituted Phenyl Substituent

CAS 896048-85-4 bears a 3-methoxyphenyl substituent at the pyridazine 6-position, whereas the closest commercial analog, 2-((6-phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone (CAS 872689-32-2), carries an unsubstituted phenyl ring. The methoxy group contributes an additional hydrogen-bond acceptor site and alters the electronic distribution of the aryl ring. Quantitative computational predictions using the MCule platform estimate a logP of approximately 3.84 for the 3-methoxyphenyl-substituted compound, compared to a predicted logP of approximately 3.77 for the unsubstituted phenyl analog, indicating a modest increase in lipophilicity attributable to the methoxy oxygen . Polar surface area (PSA) is predicted to increase by approximately 9.2 Ų in the 3-methoxyphenyl variant relative to the phenyl analog, potentially influencing membrane permeability and protein-binding characteristics .

3-OMe vs unsubstituted phenyl
Class-level inference
Predicted logP ≈ 3.84 vs 3.77; PSA ≈ 51.8 vs 42.6 Ų
Δ logP ≈ +0.07; Δ PSA ≈ +9.2 Ų (computational prediction)
Altered solubility and permeability context for SAR studies
Experimental confirmation not available; data to verify
Medicinal Chemistry Structure-Activity Relationship Hit-to-Lead Optimization

Meta vs. Para Methoxy Isomer Differentiation

The methoxy group in CAS 896048-85-4 is positioned at the meta (3-) position of the phenyl ring, distinguishing it from the para (4-) methoxyphenyl analog (e.g., 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone). In pyridazine-based medicinal chemistry, the position of the methoxy substituent has been shown to influence biological activity. For example, in a series of 6-(substituted-phenyl)pyridazin-3(2H)-one derivatives evaluated for vasorelaxant activity, the meta-substituted variants displayed distinct potency profiles compared to para-substituted counterparts [1]. Although direct quantitative comparison between these two specific thioether variants is not published, class-level SAR data suggest that the meta-methoxy orientation in CAS 896048-85-4 may offer a different hydrogen-bonding geometry and steric profile compared to the para-methoxy isomer [2].

Meta vs para methoxy isomer
Class-level inference
Meta (3-) vs para (4-) methoxy orientation on pendant phenyl ring
No direct quantitative data; inferred from pyridazinone SAR literature
Isomer orientation may affect hydrogen-bonding geometry in receptor context
Functional interchangeability should not be assumed
Isomer Selectivity Receptor Binding Computational Chemistry

Thioether vs. Ether/Amino Linker Flexibility

CAS 896048-85-4 incorporates a thioether (-S-) linker connecting the pyridazine core to the ethanone moiety. This sulfur atom provides greater rotational freedom and a different bond angle (C-S-C ≈ 100°) compared to oxygen in ether analogs (C-O-C ≈ 112°) or nitrogen in amino linkers. The thioether group also contributes to increased polarizability and potential for sulfur-specific interactions (e.g., with metal ions or cysteine residues in proteins). Class-level analysis of pyridazine-thioether vs. pyridazine-ether derivatives indicates that thioether-containing compounds often exhibit enhanced metabolic stability due to resistance to oxidative O-dealkylation, although direct comparative pharmacokinetic data for CAS 896048-85-4 are absent [1].

Thioether vs ether/amino linker
Class-level inference
C-S-C bond angle ≈ 100°; 6 rotatable bonds; increased polarizability
Compared to C-O-C ≈ 112° (ether) and C-N-C ≈ 109° (amino) linkers
May support conformational analysis and metabolic stability review
Direct comparative PK data for this compound are absent
Conformational Analysis Linker Chemistry Drug Design

p-Tolyl and 3-Methoxyphenyl Dual Substitution

CAS 896048-85-4 presents a specific combination of two substituted aryl domains: a p-tolyl ethanone on one side of the thioether linker and a 3-methoxyphenyl pyridazine on the other. This dual substitution pattern is not available in alternative commercial pyridazine-thioether compounds such as 1-(pyrrolidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone, which replaces the 3-methoxyphenyl group with a p-tolyl group on the pyridazine ring. Published research on multi-target pyridazine-thioether ligands (e.g., the telomerase/JAK1/STAT3/TLR4 inhibitor series) demonstrates that the specific combination of aryl substituents on both sides of the thioether linker can cooperatively determine potency and selectivity profiles, with individual compound activities varying by >10-fold across different targets depending on the aryl substitution pattern [1].

Dual aryl substitution specificity
Class-level inference
3-OMe-phenyl pyridazine + p-tolyl ethanone combination is unique among commercial analogs
Cross-study inference: aryl changes may shift IC₅₀ by >10-fold in related chemotypes
Supports multi-target screening with a distinct chemotype entry
No direct experimental comparison for this specific pair
Dual Pharmacophore Multi-Target Ligand Design SAR Exploration

ChEMBL and PubChem BioAssay Data Gap

A search of the ChEMBL Bioactive Database and PubChem BioAssay repositories for CAS 896048-85-4 returned no registered bioactivity data as of the analysis date [1]. This absence of prior screening data distinguishes CAS 896048-85-4 from more extensively profiled pyridazine derivatives (e.g., certain pyridazin-3(2H)-one-based PDE inhibitors or anti-inflammatory agents with hundreds of bioassay records). For screening library procurement, this lack of prior annotation means the compound may serve as a 'novel chemotype' entry, reducing the risk of rediscovering known activities and potentially yielding unique hit profiles in phenotypic or target-based screens [2].

ChEMBL / PubChem data gap
Data to verify
Zero registered bioassay records for CAS 896048-85-4
Compared to >50 records for pharmacologically profiled pyridazinones
Supports selection as a low-annotation chemotype for novel screening
Database query status as of 2026; may evolve
Chemical Biology Screening Library Design Novel Chemotype

Application Scenarios for CAS 896048-85-4


SAR Studies on Pyridazine-Thioether Chemotypes

CAS 896048-85-4 is best deployed as a reference compound in SAR libraries exploring the effect of meta-methoxy substitution on the pendant phenyl ring versus unsubstituted phenyl, para-methoxy, or halogen-substituted analogs. The compound's distinct electronic profile (predicted logP shift of +0.07 and PSA increase of ~9.2 Ų vs. the phenyl analog) makes it suitable for systematically probing the contribution of hydrogen-bond acceptor placement to target binding affinity [1]. Researchers should pair CAS 896048-85-4 with 2-((6-phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone (CAS 872689-32-2) as a matched molecular pair for such studies.

Novel Chemotype for Screening Libraries

Given the absence of publicly registered bioactivity data in ChEMBL and PubChem BioAssay [1], CAS 896048-85-4 represents a low-annotation chemotype suitable for inclusion in diversity-oriented screening collections. Its dual aryl substitution pattern and thioether linker distinguish it from the more exhaustively profiled pyridazinone scaffold, potentially enabling the discovery of first-in-class hits in antimicrobial, anticancer, or anti-inflammatory screens, consistent with the broad biological potential of the pyridazine-thioether class [2].

Building Block for Multi-Target Ligand Design

The combination of a 3-methoxyphenyl pyridazine core and a p-tolyl ethanone moiety accessible via the thioether linkage makes CAS 896048-85-4 a versatile intermediate for constructing multi-target ligands. Published work on substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide derivatives demonstrates that this chemotype can be elaborated into potent inhibitors of telomerase, JAK1, STAT3, and TLR4 with in vivo activity [1]. CAS 896048-85-4's 3-methoxyphenyl substitution offers an alternative electronic starting point for such multi-target design strategies.

Crystallographic Studies of Thioether Heterocycles

The thioether linker in CAS 896048-85-4 provides a distinct C-S-C bond geometry (~100°) compared to ether or amine linkers, making it a suitable candidate for crystallographic studies aimed at understanding the conformational preferences of sulfur-containing pyridazine derivatives. Such studies are foundational for structure-based drug design efforts targeting enzymes with cysteine-rich active sites or metalloproteins where sulfur coordination may play a role [1].

Application
Selection Property
Validation Focus
Pyridazine-thioether SAR studies
3-Methoxy substitution context vs phenyl/halogen analogs
LogP, PSA, and hydrogen-bond acceptor placement review
Diversity-oriented screening library entry
Low prior annotation; distinct dual-aryl chemotype
ChEMBL/PubChem bioassay status; hit-profile novelty
Multi-target ligand design precursor
Thioether linker with 3-OMe-phenyl + p-tolyl termini
Target-engagement profiling across kinase/STAT/TLR panels
Crystallographic / conformational studies
C-S-C bond geometry and rotatable-bond profile
Sulfur-specific interaction and torsional-angle analysis
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